molecular formula C23H18FN3O2S2 B11515650 N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide

N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-methylbenzamide

Cat. No.: B11515650
M. Wt: 451.5 g/mol
InChI Key: GSWCBNRKRCOMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-METHYLBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a fluorophenyl group, which can enhance its chemical properties.

Preparation Methods

The synthesis of N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-METHYLBENZAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: This step involves the reaction of the benzothiazole intermediate with 2-fluorophenyl isocyanate to form the carbamoyl derivative.

    Attachment of the Methylsulfanyl Group: The final step includes the reaction of the carbamoyl intermediate with a methylthiol reagent under appropriate conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-METHYLBENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Due to its potential pharmacological properties, it can be investigated for its therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new agrochemicals and pharmaceuticals, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. The fluorophenyl group can enhance its binding affinity to enzymes or receptors, while the benzothiazole core can interact with active sites, leading to inhibition or activation of biological pathways. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-4-METHYLBENZAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C23H18FN3O2S2

Molecular Weight

451.5 g/mol

IUPAC Name

N-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-methylbenzamide

InChI

InChI=1S/C23H18FN3O2S2/c1-14-6-8-15(9-7-14)22(29)25-16-10-11-19-20(12-16)31-23(27-19)30-13-21(28)26-18-5-3-2-4-17(18)24/h2-12H,13H2,1H3,(H,25,29)(H,26,28)

InChI Key

GSWCBNRKRCOMRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.